molecular formula C13H14BrN3 B1285069 6-Bromo-4-(piperazin-1-yl)quinoline CAS No. 474707-24-9

6-Bromo-4-(piperazin-1-yl)quinoline

货号: B1285069
CAS 编号: 474707-24-9
分子量: 292.17 g/mol
InChI 键: BBICIXDOMKPLKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H14BrN3 and a molecular weight of 292.17 g/mol It is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position and a piperazine ring at the 4th position of the quinoline core structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with the quinoline core structure.

    Piperazine Substitution: The piperazine ring is introduced at the 4th position through a nucleophilic substitution reaction. This step often involves the use of piperazine and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

6-Bromo-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an aminoquinoline derivative.

科学研究应用

Medicinal Chemistry

6-Bromo-4-(piperazin-1-yl)quinoline serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their anticancer and antimicrobial properties. The compound's ability to modulate cellular pathways makes it a valuable scaffold in drug discovery.

Biological Studies

Research indicates that this compound interacts with specific molecular targets, such as enzymes involved in metabolic pathways. Molecular docking simulations suggest favorable interactions with active sites of target proteins, indicating its potential as a lead compound in drug design.

Pharmacology

The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate. Studies have shown that it can inhibit tumor growth by acting as a selective inhibitor of specific kinases involved in cell proliferation.

Case Study: Antiplasmodial Activity

One notable study evaluated the antiplasmodial effects of this compound against malaria parasites. The results demonstrated significant inhibition of parasite growth, suggesting its potential as an antimalarial agent. Further investigations into its mechanism revealed interactions with specific metabolic enzymes critical for parasite survival.

Case Study: Anticancer Properties

Another study focused on the compound's anticancer effects, where it was found to selectively inhibit certain kinases involved in tumor growth. This study utilized various cancer cell lines to assess the compound's efficacy, demonstrating promising results that warrant further exploration in clinical settings.

作用机制

The mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects. For example, in the context of antimalarial activity, it may inhibit key enzymes involved in the parasite’s life cycle .

相似化合物的比较

Similar Compounds

  • 7-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 7-Chloro-4-(piperazin-1-yl)quinoline

Uniqueness

6-Bromo-4-(piperazin-1-yl)quinoline is unique due to the specific positioning of the bromine atom and piperazine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

生物活性

6-Bromo-4-(piperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Chemical Formula: C12H14BrN3
CAS Number: 1212331-40-2
Molecular Weight: 284.16 g/mol

The compound features a quinoline core substituted at the 6th position with a bromine atom and at the 4th position with a piperazine moiety. This unique structure contributes to its biological activity, enhancing interactions with various biological targets.

Research indicates that this compound primarily acts as a selective inhibitor of specific kinases involved in tumor growth and proliferation. The presence of the piperazine group enhances binding affinity and selectivity towards these targets, while the quinoline core participates in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It modulates signaling pathways associated with cell proliferation and survival, making it a potential candidate for cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, with some derivatives showing promising results against multidrug-resistant strains . The structure-activity relationship suggests that modifications can enhance its hydrophilicity and bioactivity against resistant pathogens.

Comparative Studies

A comparison with similar compounds reveals that this compound possesses distinct advantages due to its unique structural features. For instance, quinazoline derivatives have been studied for their biological activities, but the presence of both bromine and piperazine in this compound confers enhanced reactivity and binding properties .

Compound NameStructure TypeKey ActivityReference
This compoundQuinoline derivativeAnticancer, Antimicrobial
Quinazoline derivativesQuinazoline coreAnticancer
Piperazine-based compoundsPiperazine derivativesAntimicrobial

Case Studies and Research Findings

  • Anticancer Studies : A study reported that this compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The findings suggest potential use in targeted cancer therapies .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against a range of pathogens, demonstrating significant activity against both susceptible and resistant strains. The lowest MIC (Minimum Inhibitory Concentration) observed was 0.07 μM against certain tuberculosis strains, indicating strong potential for development as an antibiotic .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-(piperazin-1-yl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling a brominated quinoline precursor with piperazine derivatives. For example:

  • Step 1: React 6-bromo-4-chloroquinoline (CAS 65340-70-7) with piperazine in a polar aprotic solvent (e.g., DMF or acetone) under reflux, using a base like K₂CO₃ to facilitate nucleophilic aromatic substitution .
  • Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (80–100°C) and molar ratios (1:1.2 quinoline:piperazine) to minimize byproducts like 4,5-dichloroquinoline impurities .
  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from 2-propanol to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm the presence of piperazine protons (δ 2.8–3.5 ppm for –N–CH₂–) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: Validate molecular weight (theoretical [M+H]⁺ = 292.1) using ESI-MS .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H335 hazard) .
  • Storage: Keep in a dry, airtight container at 2–8°C to prevent degradation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in vitro?

Methodological Answer:

  • Hepatic Microsome Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .
  • LC-MS Analysis: Quantify parent compound depletion and identify metabolites (e.g., hydroxylation at the quinoline ring or piperazine N-oxidation) using high-resolution MS .
  • Data Interpretation: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to predict in vivo pharmacokinetics .

Q. How to design a study evaluating the dopamine receptor binding affinity of this compound derivatives?

Methodological Answer:

  • Receptor Binding Assay: Use CHO cells expressing human D2/D3 receptors. Incubate with [³H]spiperone (0.5 nM) and test compounds (0.1–10 µM) for 60 min at 25°C .
  • Competitive Binding Analysis: Determine IC₅₀ values via nonlinear regression. Compare selectivity ratios (D3/D2) to prioritize candidates with >100-fold selectivity .
  • Structural Modifications: Introduce substituents at the quinoline 2-position or piperazine aryl groups to enhance affinity (see Table 1) .

Table 1: Example Modifications and Receptor Affinity

DerivativeR Group (Quinoline)D3 Ki (nM)D2 Ki (nM)Selectivity (D3/D2)
10a3-NO₂2.1450214
11b4-Cl5.8620107

Q. How to resolve contradictions in reported biological activity data for quinoline-piperazine hybrids?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., cell line, incubation time) and compound purity. For example, impurities >2% can artificially inflate IC₅₀ values .
  • Orthogonal Assays: Confirm anti-cancer activity via both MTT and apoptosis assays (Annexin V/PI staining) to rule out false positives from cytotoxicity .
  • Computational Modeling: Use SwissADME to predict bioavailability and rule out pan-assay interference compounds (PAINS) that may cause nonspecific activity .

Q. What computational tools can predict the biological activity profile of this compound?

Methodological Answer:

  • PASS Algorithm: Predicts targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors. Input the SMILES string and analyze Pa (probability of activity) scores for >3000 biological activities .
  • SwissADME: Assess drug-likeness (Lipinski’s Rule of 5) and blood-brain barrier permeability. For example, logP >3 may limit CNS penetration .
  • Molecular Docking: Use AutoDock Vina to model interactions with D3 receptors. Focus on piperazine-Arg173 hydrogen bonding and quinoline-π stacking with Phe345 .

Q. How can X-ray crystallography confirm the solid-state structure of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation from 2-propanol. Optimize solvent ratios (e.g., 70% 2-propanol/30% H₂O) .
  • Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure with SHELX and refine using Olex2 .
  • Validation: Check for hydrogen bonding (N–H⋯N) between piperazine NH and quinoline N, which stabilizes the crystal lattice .

属性

IUPAC Name

6-bromo-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICIXDOMKPLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589208
Record name 6-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474707-24-9
Record name 6-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 474707-24-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
6-Bromo-4-(piperazin-1-yl)quinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。